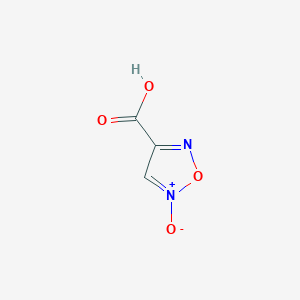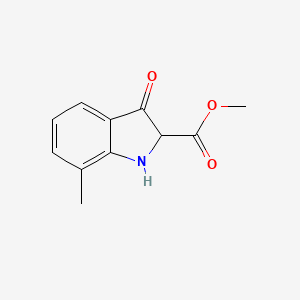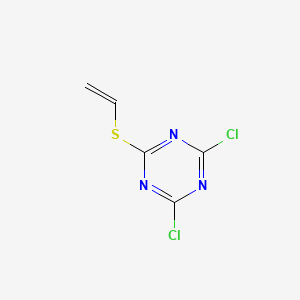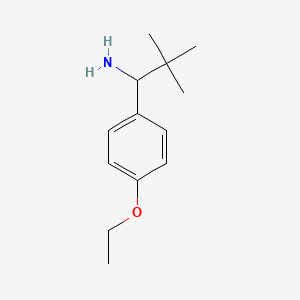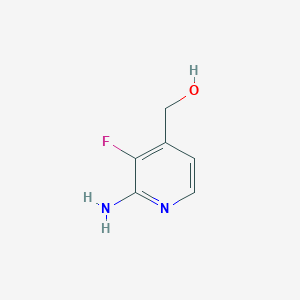
2-Bromo-4-chloro-6-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-fluorobenzohydrazide is an organic compound with the molecular formula C7H4BrClFN2O It is a derivative of benzohydrazide, featuring bromine, chlorine, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorobenzohydrazide typically involves the reaction of 2-Bromo-4-chloro-6-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-Bromo-4-chloro-6-fluorobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different functional groups.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted benzohydrazides.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the hydrazide group.
Condensation Reactions: Products include hydrazones and related compounds.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-fluorobenzoic acid
- 2-Bromo-6-chloro-4-fluoroaniline
- 2-Bromo-6-fluoro-4-hydroxybenzoic acid
Comparison
2-Bromo-4-chloro-6-fluorobenzohydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine, chlorine, and fluorine substituents also contributes to its unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5BrClFN2O |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzohydrazide |
InChI |
InChI=1S/C7H5BrClFN2O/c8-4-1-3(9)2-5(10)6(4)7(13)12-11/h1-2H,11H2,(H,12,13) |
InChI Key |
ZGYPGGZOBWBCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)NN)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


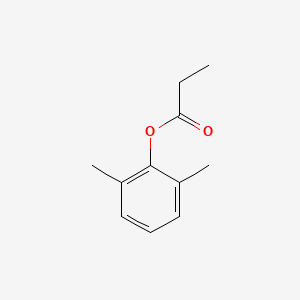
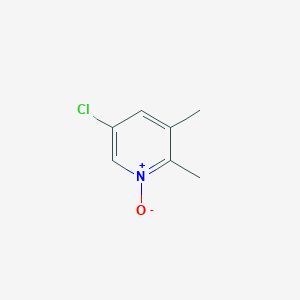
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)



![N-[(1R,2R)-2-aminocyclohexyl]acetamide](/img/structure/B12974684.png)
